molecular formula C7H6FNO2 B072951 Methyl 6-fluoropyridine-3-carboxylate CAS No. 1427-06-1

Methyl 6-fluoropyridine-3-carboxylate

Cat. No. B072951
CAS RN: 1427-06-1
M. Wt: 155.13 g/mol
InChI Key: HLYBWNNPVXFCPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 6-fluoropyridine-3-carboxylate and related compounds involves multiple steps, including oxidation, nitration, reduction, and reactions under specific conditions to introduce the fluorine atom and the carboxylate ester group. For instance, a related compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, was synthesized through a series of reactions starting from methyl 3-methylpyridine-2-carboxylate by oxidation, nitration, and reduction, followed by a modified Balz-Schiemann reaction, demonstrating the complexity and the multistep nature of such syntheses (Shi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-fluoropyridine-3-carboxylate has been investigated using various spectroscopic techniques and computational methods. Studies have shown that such molecules may exhibit different tautomeric forms, with specific intermolecular interactions influencing their structural properties and reactivity (Katrusiak et al., 2011).

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry :

    • Fluoronaphthyridines as Antibacterial Agents: A study on the synthesis and structure-activity relationships of fluoronaphthyridines, which includes compounds like Methyl 6-fluoropyridine-3-carboxylate, demonstrated their potential as antibacterial agents. Different substitutions on the pyridine ring, including fluoro groups, significantly influenced their antibacterial activities (Bouzard et al., 1992).
    • Pyridonecarboxylic Acids as Antibacterial Agents: Another research focused on pyridonecarboxylic acids, which showed that compounds with a fluoro group at the 6-position on the pyridine ring, like Methyl 6-fluoropyridine-3-carboxylate, had significant antibacterial activity. The study explored various substitutions to optimize the antibacterial properties (Egawa et al., 1984).
  • Development of Advanced Materials :

    • Soft Contact Lens Material: A study investigated the optical and physical characteristics of soft contact lenses polymerized with additives like 3-fluoropyridine-4-carboxylic acid. These findings suggest that similar fluoropyridine derivatives, including Methyl 6-fluoropyridine-3-carboxylate, could be explored for their applications in contact lens materials (Kim & Sung, 2015).
    • Polymer Light Emitting Diodes: Research on polymer light-emitting diodes (LEDs) using Ir(III) complexes with ligands such as 6-(4-fluorophenyl)pyridin-3-ylmethyl-9H-carbazole has demonstrated the potential for creating tunable emission materials. This suggests a role for similar fluoropyridine compounds in the development of advanced lighting and display technologies (Cho et al., 2010).
  • Radiofluorinated Compounds for Medical Imaging :

    • Positron Emission Tomography (PET): A study on the synthesis of fluoropyridines, including compounds like Methyl 6-fluoropyridine-3-carboxylate, highlighted their application in PET imaging. The introduction of fluorine-18 into specific positions of the pyridine ring was key for developing effective radiotracers (Carroll et al., 2007).
  • Electrochemical Carboxylation :

    • Carbon Dioxide Utilization: Research on the electrocatalytic carboxylation of bromopyridines with carbon dioxide in an ionic liquid environment provides insights into using related fluoropyridines for carbon capture and utilization technologies (Feng et al., 2010).
  • Synthesis of Bioactive Compounds :

    • Synthesis of Anticancer Intermediates: A study on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, highlights the potential role of fluoropyridines in the development of new therapeutic agents (Zhang et al., 2019).

Safety And Hazards

Methyl 6-fluoropyridine-3-carboxylate is considered hazardous . It has hazard statements H302 - H318 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBWNNPVXFCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548564
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoropyridine-3-carboxylate

CAS RN

1427-06-1
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-fluoropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A round bottom flask was charged with K2CO3 (191 g, 1380 mmol), 6-fluoronicotinic acid (77.8 g, 551 mmol) and dimethylformamide (551 mL). Methyl iodide (51.5 mL, 827 mmol) was then added in one portion at room temperature and mixture stirred overnight at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed three times with water and once with brine, and then dried over Na2SO4. Purification by silica gel flash chromatography (ethyl acetate/dichloromethane) gave 6-fluoro-nicotinic acid methyl ester (71.8 g, 84%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 3.96 (s, 3H) 7.01 (dd, J=8.58, 2.93 Hz, 1H) 8.41 (ddd, J=8.49, 7.61, 2.44 Hz, 1H) 8.89 (d, J=2.34 Hz, 1H); MS (M+1): 156.1.
Name
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
551 mL
Type
solvent
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-fluoronicotinic acid (255 mg, 1.32 mmol) in methanol (5 mL) at room temperature was added (trimethylsilyl)diazomethane (4.0 mL, 2 M in diethyl ether, 8.0 mmol). The reaction mixture was stirred at room temperature for 30 min and concentrated. Methyl 6-fluoronicotinate (129 mg, 47%) was used without further purification: NMR (600 MHz, DMSO-d6) δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H); ESIMS calcd 156.0 (M++H), found 156.1 (M++H).
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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